(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into different boronic acid derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, phenols, and quinones, depending on the type of reaction and conditions used .
Scientific Research Applications
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved in its biological and medicinal applications are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: This compound has similar structural features but with a fluorine atom instead of the ethoxyethoxy group.
4-Fluoro-3-chlorophenylboronic acid: Another similar compound with a fluorine atom and a different substitution pattern.
Uniqueness
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ethoxyethoxy group provides additional flexibility and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
[3-chloro-4-(2-ethoxyethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVVIHYLJKXEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOCC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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